N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide is a complex organic compound that features a benzodioxole ring, a chlorothiophene moiety, and a piperidine carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorothiophene Moiety: This step may involve the chlorination of thiophene followed by sulfonylation.
Formation of the Piperidine Carboxamide: This can be synthesized by reacting piperidine with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole or thiophene rings.
Reduction: Reduction reactions could target the sulfonyl group or the carboxamide functionality.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodioxole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and catalysts (e.g., Lewis acids) are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- Examples include N-(2H-1,3-benzodioxol-5-yl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine-2-carboxamide and N-(2H-1,3-benzodioxol-5-yl)-1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-2-carboxamide .
N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide: can be compared with other compounds featuring benzodioxole, thiophene, or piperidine moieties.
Uniqueness
The unique combination of benzodioxole, chlorothiophene, and piperidine carboxamide groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S2/c18-15-6-7-16(26-15)27(22,23)20-8-2-1-3-12(20)17(21)19-11-4-5-13-14(9-11)25-10-24-13/h4-7,9,12H,1-3,8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGDKLMFCGIDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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